2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Overview
Description
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan, often involves the construction of the indole ring system through various synthetic methodologies. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar to 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which combines the indole moiety with a dihydroxypropyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOWAVUZUFMLE-DZIBYMRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00776233 | |
Record name | 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164068-19-3 | |
Record name | (2S)-2-Amino-3-(2-(2,3-dihydroxy-1-(1H-indol-3-yl)propyl)-1H-indol-3-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164068193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-DIHYDROXY-1-(1H-INDOL-3-YL)PROPYL)-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82MWW5W3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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